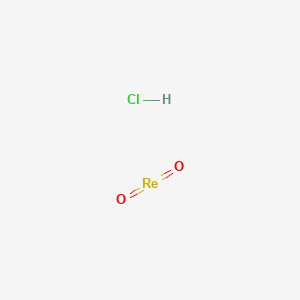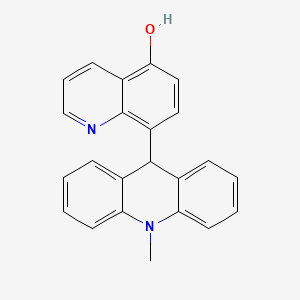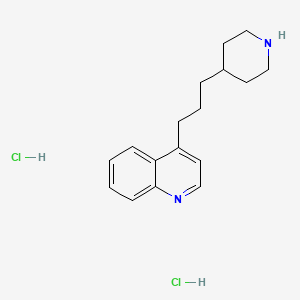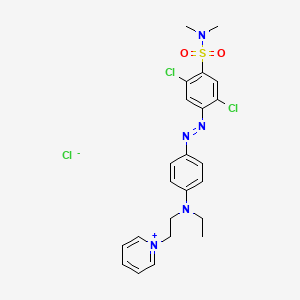
Bis(diethylene glycol) chlorendate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethylene glycol) chlorendate, also known as diethylene glycol bis(chloroformate), is a chemical compound with the molecular formula C6H8Cl2O5. It is a colorless to light yellow liquid with a pungent, mustard-like odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polycarbonates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(diethylene glycol) chlorendate is typically synthesized through the reaction of diethylene glycol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:
C4H10O3+2COCl2→C6H8Cl2O5+2HCl
The reaction is usually conducted in the presence of a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous feeding of diethylene glycol and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diethylene glycol) chlorendate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form diethylene glycol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Reacts with amines to form diethylene glycol amides and hydrochloric acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as aniline or ethylamine, usually at room temperature.
Major Products Formed
Hydrolysis: Diethylene glycol and hydrochloric acid.
Alcoholysis: Diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Diethylene glycol amides and hydrochloric acid.
Applications De Recherche Scientifique
Bis(diethylene glycol) chlorendate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of bis(diethylene glycol) chlorendate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s chlorocarbonate groups are highly reactive, allowing it to form esters, amides, and other derivatives through nucleophilic substitution reactions. These reactions typically proceed via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol dimethyl ether (Diglyme): A solvent with similar structural features but different reactivity and applications.
Ethylene glycol bis(chloroformate): Similar in structure but with different physical properties and reactivity.
Uniqueness
Bis(diethylene glycol) chlorendate is unique due to its dual chlorocarbonate functional groups, which provide it with high reactivity and versatility in organic synthesis. This makes it particularly valuable in the production of complex organic molecules and polymers .
Propriétés
Numéro CAS |
68833-65-8 |
|---|---|
Formule moléculaire |
C17H20Cl6O8 |
Poids moléculaire |
565.0 g/mol |
Nom IUPAC |
bis[2-(2-hydroxyethoxy)ethyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H20Cl6O8/c18-11-12(19)16(21)10(14(27)31-8-6-29-4-2-25)9(15(11,20)17(16,22)23)13(26)30-7-5-28-3-1-24/h9-10,24-25H,1-8H2 |
Clé InChI |
KLOLGGOJHRWANR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
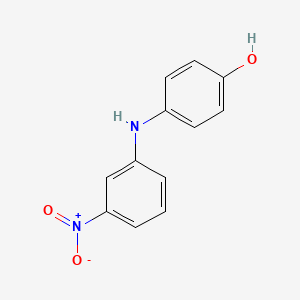
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
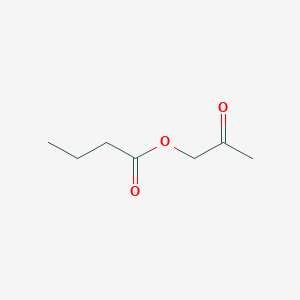
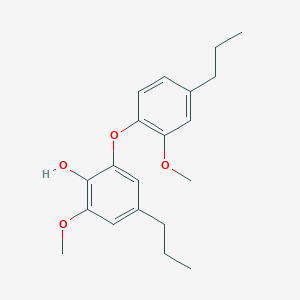
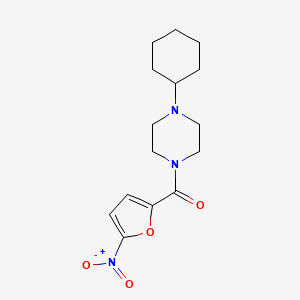
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
